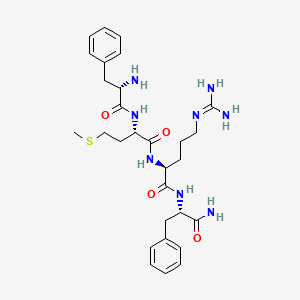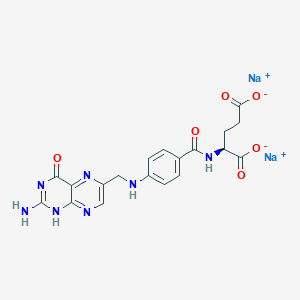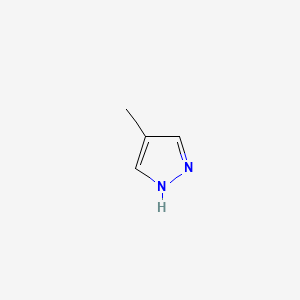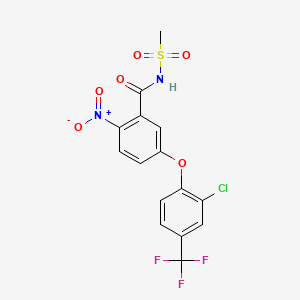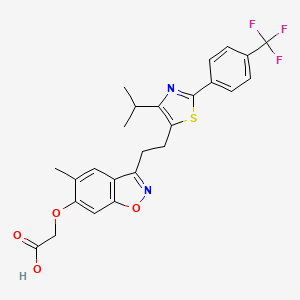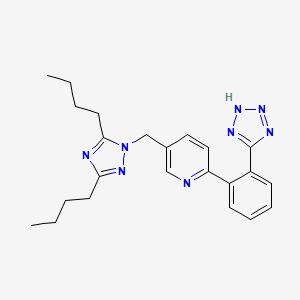
Ketanserin tartrate
Overview
Description
Ketanserin tartrate, also known as R41468 tartrate, is a selective 5-HT2 receptor antagonist . It was initially developed as an anti-hypertensive medicine . Now, it is available as a topical gel formulation for treating wounds, burns, ulcers, and anal fissures . Its action is through the acceleration of epithelialization .
Molecular Structure Analysis
The molecular formula of this compound is C22H22FN3O3.C4H6O6 . It has a molar mass of 545.52 g/mol .Physical And Chemical Properties Analysis
This compound is a white solid . It is soluble to 10 mM in water . It has a melting point of 183-186℃ . It should be stored at 2-8°C .Scientific Research Applications
Effects on Cholesterol and Fibroblast Activity
Ketanserin tartrate, a selective 5HT2 serotonergic receptor antagonist, has been studied for its impact on cholesterol levels and cellular mechanisms. Research indicates that this compound can reduce plasma low-density lipoprotein (LDL) cholesterol by decreasing 3-hydroxy, 3-methylglutaryl coenzyme A (HMG CoA) reductase activity in cultured human skin fibroblasts. This action suggests a mechanism for plasma LDL cholesterol reduction, emphasizing Ketanserin's role in managing cholesterol-related conditions (Suzukawa & Nakamura, 2004).
Influence on Cardiovascular Conditions
This compound has been evaluated for its potential benefits in cardiovascular health, particularly in conditions like hypertension, restenosis post-angioplasty, and portal hypertension. Studies have shown its efficacy in lowering blood pressure without significant side effects, indicating its potential as a therapeutic agent in cardiovascular diseases. For instance, its use in patients with mild to moderate essential hypertension demonstrated significant blood pressure reduction, highlighting its utility in managing hypertensive conditions without causing postural hypotension or affecting serum cholesterol levels (Woittiez et al., 1986).
Therapeutic Applications in Pain and Inflammatory Conditions
Research has explored this compound's effectiveness in conditions like reflex sympathetic dystrophy (RSD), suggesting its role in pain management and inflammation control. A study on RSD patients demonstrated that Ketanserin provided significant, sustained pain relief, proposing its utility in managing chronic peripheral burning pain associated with RSD (Hanna & Peat, 1989).
Impact on Organ Protection and Recovery
This compound has been assessed for its protective effects on organs and tissues, particularly in conditions like endotoxic shock and colitis. It has shown potential in ameliorating endotoxic shock by restoring baroreflex function and reducing inflammatory cytokine levels, suggesting a broader application in managing septic conditions and enhancing organ protection (Liu et al., 2011). Additionally, its application in experimental colitis models highlighted its anti-inflammatory effects, potentially offering a new therapeutic pathway for inflammatory bowel disease (IBD) management (Xiao et al., 2016).
Mechanism of Action
Target of Action
Ketanserin tartrate primarily targets the 5-HT2A receptor , a subtype of the 5-HT2 receptor of the serotonin system . This receptor plays a crucial role in the function of the serotonergic system, which is involved in various physiological processes.
Mode of Action
This compound acts as an inverse agonist at the 5-HT2A receptor . This means it binds to the same receptor as serotonin but induces the opposite effect. It decreases the receptor’s activity rather than increasing it. At higher concentrations, Ketanserin also shows affinity for α1-adrenoceptors .
Biochemical Pathways
It’s known that the drug inhibits hmg coa reductase activity, a key enzyme in the cholesterol synthesis pathway . This inhibition is likely one of the mechanisms for the plasma LDL cholesterol reduction observed with Ketanserin treatment .
Pharmacokinetics
This compound is almost completely absorbed (more than 98%) after oral administration, with peak plasma concentrations reached within 0.5 to 2 hours . It undergoes significant first-pass metabolism in the liver, resulting in an absolute bioavailability of around 50% . The drug is extensively distributed in tissues, with a volume of distribution of 3 to 6 L/kg . It binds strongly to plasma proteins, mainly albumin, with only about 5% remaining free . Ketanserin is extensively metabolized, with less than 2% excreted as the parent compound .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been found to stimulate collagen synthesis, which is involved in wound healing . It also significantly reduces nicotine self-administration in rats, suggesting a potential role in nicotine addiction treatment . Furthermore, it has been shown to decrease blood pressure and peripheral vascular resistance in hypertensive patients .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its antihypertensive activity is more effective in elderly patients provided plasma potassium concentrations are normal at the start of treatment and are maintained within the normal range .
Safety and Hazards
Ketanserin tartrate is toxic if swallowed . It is advised to avoid dust formation, contact with eyes, skin, and clothing . It should not be breathed in and ingested . If swallowed, immediate medical assistance is required . It should be stored locked up and disposed of to an approved waste disposal plant .
properties
IUPAC Name |
2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3.C4H6O6/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29;5-1(3(7)8)2(6)4(9)10/h1-8,16H,9-14H2,(H,24,29);1-2,5-6H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTLTEVOQLMYRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=O.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83846-83-7 | |
| Record name | 3-[2-[4-(4-fluorobenzoyl)piperidino]ethyl]quinazoline-2,4(1H,3H)-dione [R-(R*,R*)]-tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



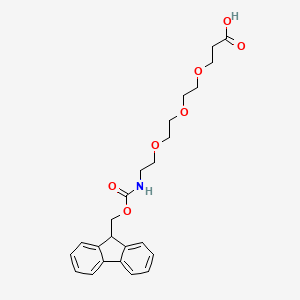
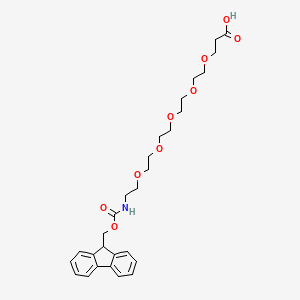
![[2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid](/img/structure/B1673517.png)
![N-((5-Chloro-1H-indol-2-yl)methyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1673518.png)
